2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole
Overview
Description
2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the thiadiazole family, which has been extensively studied for its diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole is not fully understood. However, studies suggest that this compound may exert its therapeutic effects by modulating various signaling pathways involved in disease progression.
Biochemical and physiological effects:
Studies have shown that 2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole exhibits significant biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole in lab experiments is its potential therapeutic properties. This compound has been found to exhibit significant activity against various diseases, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Future Directions
There are several future directions that can be explored in the research of 2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole. One potential direction is the development of novel synthetic methods that can simplify the synthesis process of this compound. Another direction is the investigation of the mechanism of action of this compound, which can provide insights into its therapeutic properties. Additionally, further studies can be conducted to explore the potential of this compound as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 2-aminobenzoic acid with 4-methylphenylisothiocyanate in the presence of a suitable catalyst. This reaction results in the formation of the desired compound.
Scientific Research Applications
The potential therapeutic properties of 2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole have been extensively studied in scientific research. This compound has been found to exhibit significant activity against various diseases, including cancer, inflammation, and microbial infections.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-4-6-12(7-5-11)16-18-19-17(22-16)13-8-9-14(20-2)15(10-13)21-3/h4-10,17,19H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBDUUGGKCBZSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(S2)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70973717 | |
Record name | 2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70973717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24785002 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole | |
CAS RN |
5814-87-9 | |
Record name | 2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70973717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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